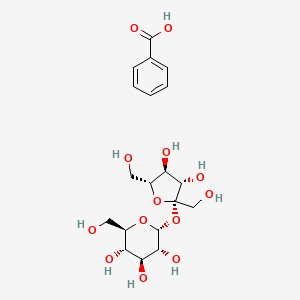

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

Description

α-D-Glucopyranoside, β-D-fructofuranosyl, benzoate is a sucrose derivative where one or more hydroxyl groups are substituted with benzoate (C₆H₅COO⁻) groups. Sucrose itself is a disaccharide composed of α-D-glucopyranose linked via a glycosidic bond to β-D-fructofuranose . The benzoate derivative is synthesized through esterification, typically using benzoyl chloride under controlled conditions in pyridine . This modification enhances the compound's hydrophobicity and stability, making it relevant for applications in polymer chemistry and pharmaceuticals .

Properties

IUPAC Name |

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUJITDJMFVEPZ-AKSHDPDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12738-64-6 | |

| Record name | Sucrose benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12738-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate typically involves the enzymatic or chemical glycosylation of glucose and fructose. The reaction conditions often require the presence of a catalyst, such as an acid or enzyme, to facilitate the formation of the glycosidic bond. The benzoate group is introduced through esterification reactions, where benzoic acid or its derivatives react with the hydroxyl groups of the sugar units.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using bioreactors for enzymatic synthesis or large-scale chemical reactors for chemical synthesis. The process involves optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and their derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted glycosides depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate has diverse applications in scientific research:

Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

Biology: Investigated for its role in cellular processes involving carbohydrate metabolism.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, thereby modulating metabolic pathways. The benzoate group may also contribute to its biological activity by interacting with cellular receptors or transporters.

Comparison with Similar Compounds

Sucrose Diacetate Hexaisobutyrate (CAS 126-13-6)

- Molecular Formula : C₄₀H₆₂O₁₉

- Molecular Weight : 846.91 g/mol

- Substituents : Two acetyl (CH₃COO⁻) and six isobutyryl (C₃H₇COO⁻) groups.

- Applications: Used as a plasticizer in food packaging and pharmaceuticals due to its non-toxic profile .

- Key Difference : Unlike the benzoate derivative, this compound incorporates shorter-chain acyl groups, resulting in lower thermal stability but higher biodegradability .

n-Dodecanoylsucrose (CAS 25339-99-5)

- Molecular Formula : C₂₄H₄₄O₁₂

- Molecular Weight : 524.60 g/mol

- Substituents: A single dodecanoyl (C₁₁H₂₃COO⁻) group.

- Applications : Acts as a substrate for α-glucosidase enzymes in biochemical assays .

- Key Difference : The long aliphatic chain enhances lipophilicity, making it suitable for lipid-based drug delivery systems, whereas benzoate derivatives are more aromatic and rigid .

Sucrose Octabenzoate (Synonym for α-D-Glucopyranoside, β-D-fructofuranosyl, Benzoate)

- Molecular Formula : C₆₈H₆₂O₂₇ (theoretical for octabenzoate).

- Substituents : Eight benzoate groups.

- Synthesis : Achieved via exhaustive benzoylation of sucrose using benzoyl chloride .

- Applications: Potential use in coatings and resins due to its high glass transition temperature (Tg) and UV resistance .

- Key Difference : Full substitution with benzoate groups drastically increases molecular weight and reduces solubility in polar solvents compared to partially substituted derivatives .

Comparative Analysis of Structural and Functional Properties

Substituent Effects on Physical Properties

| Compound | Substituent Type | Molecular Weight (g/mol) | Solubility | Thermal Stability |

|---|---|---|---|---|

| Sucrose | None | 342.30 | High in water | Low |

| Sucrose Benzoate (Partial) | Benzoate | ~500–800 (varies) | Low in water | Moderate to High |

| Sucrose Diacetate Hexaisobutyrate | Acetyl/Isobutyryl | 846.91 | Soluble in organic solvents | Moderate |

| n-Dodecanoylsucrose | Dodecanoyl | 524.60 | Lipophilic | Low |

Biological Activity

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate is a disaccharide compound that combines glucose and fructose units through glycosidic bonds, with a benzoate moiety contributing to its chemical properties. This compound has garnered interest due to its potential biological activities, including antioxidant properties, effects on metabolic processes, and implications in food science.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a glucopyranosyl unit linked to a fructofuranosyl unit via a glycosidic bond, with a benzoate group attached. This configuration influences its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H28O |

| Synonyms | Benzoic acid derivative |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that compounds similar to alpha-D-glucopyranoside derivatives exhibit significant antioxidant activity. For instance, studies have shown that certain glycosides can scavenge free radicals and reduce oxidative stress in cellular models. The presence of the benzoate group may enhance this activity by stabilizing radical intermediates.

Metabolic Effects

- Glycemic Control : Some studies suggest that glucopyranosides can modulate glucose metabolism. They may inhibit enzymes like α-glucosidase, which slows carbohydrate digestion and absorption, thereby aiding in blood sugar regulation.

- Impact on Gut Microbiota : Glycosides can serve as prebiotics, promoting the growth of beneficial gut bacteria. This effect has been linked to improved digestive health and enhanced immune responses.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of glycosides on various cancer cell lines. For example:

- Colorectal Cancer Cells : Extracts containing similar glycosidic structures demonstrated cytotoxic effects on SW480 and HCT116 cells. Concentrations ranging from 0 to 1/2 dilution showed a marked decrease in cell viability over 72 hours .

Case Study 1: Antioxidant Efficacy

A study by Michail et al. (2007) explored the antioxidant properties of various sugar derivatives, including those similar to alpha-D-glucopyranoside. Results indicated that these compounds effectively reduced oxidative damage in cellular assays.

Case Study 2: Glycemic Index Modulation

Research published in the Journal of Food Science evaluated the impact of glucopyranosides on postprandial blood glucose levels. Participants consuming meals supplemented with these compounds exhibited lower glycemic responses compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.